

Application Notes and Protocols for Research-Grade CBP501 Peptide

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Compound of Interest		
Compound Name:	CBP501 Affinity Peptide	
Cat. No.:	B12383835	Get Quote

For Researchers, Scientists, and Drug Development Professionals Introduction to CBP501

CBP501 is a synthetic 12-amino acid peptide developed by CanBas Co., Ltd. that functions as a novel calmodulin-modulating agent and G2 checkpoint abrogator.[1][2] It exhibits a multi-modal anti-tumor mechanism of action, primarily by sensitizing cancer cells to platinum-based chemotherapy and enhancing the efficacy of immune checkpoint inhibitors.[1][3] Initially identified for its role in disrupting the G2/M cell cycle checkpoint, further research has revealed a complex interplay of pathways that contribute to its anti-cancer effects.[3][4] CBP501 is currently under clinical investigation for various solid tumors, including pancreatic cancer, non-small cell lung cancer, and malignant pleural mesothelioma.[3][5]

Sourcing and Synthesis of Research-Grade CBP501 Sourcing Research-Grade CBP501

For research purposes, CBP501 or its affinity peptide derivatives can be procured from specialized biochemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to verify purity, identity (e.g., via mass spectrometry), and concentration.

Verified Suppliers:

MedChemExpress (MCE): Listed as a supplier of "CBP501 Affinity Peptide".[6]



• Bachem AG: Listed as a supplier of "CBP501 Affinity Peptide".[7]

Additionally, several companies specialize in custom peptide synthesis and can produce research-grade peptides to specified purity levels (typically >95% or >98% for research applications).[8][9][10]

Synthesis of Research-Grade Peptides (General Protocol)

While the exact sequence and synthesis process for CBP501 are proprietary, it can be synthesized using standard Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[11] [12] This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General SPPS Protocol:

- Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., pre-loaded Wang resin).[13]
- Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a base, typically 20-50% piperidine in dimethylformamide (DMF).
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- Amino Acid Coupling: Introduce the next Fmoc-protected amino acid with an activating agent (e.g., HBTU/DIEA) to facilitate peptide bond formation. Monitor coupling completion using a colorimetric test (e.g., Kaiser test).[11][13]
- Washing: Wash the resin again with DMF to remove unreacted reagents.
- Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the
 resin and remove side-chain protecting groups using a strong acid cocktail (e.g.,
 Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIPS)).[11]



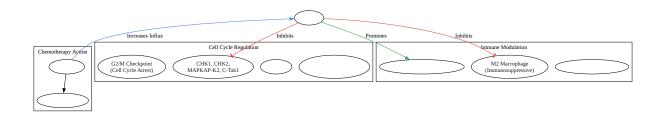
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the purified peptide fractions to obtain a stable, powdered product.
- Quality Control: Confirm the peptide's identity and purity using mass spectrometry (MS) and analytical HPLC.

Application Notes: Mechanism of Action

CBP501's anti-tumor activity stems from several interconnected mechanisms.

- G2/M Checkpoint Abrogation: CBP501 inhibits multiple serine/threonine kinases, including CHK1, CHK2, MAPKAP-K2, and C-Tak1.[3][4] These kinases are crucial for arresting the cell cycle at the G2/M checkpoint in response to DNA damage, allowing time for repair. By inhibiting these kinases, CBP501 forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.
- Calmodulin (CaM) Modulation: CBP501 binds directly to calmodulin with high affinity.[3] This
 interaction is believed to be a primary mechanism for increasing the intracellular
 concentration of platinum-based drugs like cisplatin.[3] By enhancing platinum influx,
 CBP501 increases the formation of platinum-DNA adducts, thereby augmenting the cytotoxic
 effect of these agents.[1][3]
- Immune Modulation: In combination with platinum agents, CBP501 promotes immunogenic cell death (ICD) of tumor cells.[1] It also suppresses the activity of M2-polarized tumor-associated macrophages, which are typically immunosuppressive.[1] This shifts the tumor microenvironment towards an anti-tumor immune response, enhancing the efficacy of immune checkpoint inhibitors like anti-PD1 and anti-CTLA4 antibodies.[1]
- Other Anti-Tumor Effects: CBP501 has been shown to reduce populations of cancer stem cells and inhibit tumor cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[1][2]





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Caption: Experimental workflow for an in vitro chemosensitization assay.

Materials:

- Cancer cell line of interest (e.g., A549, PANC-1)
- Complete culture medium (e.g., DMEM + 10% FBS)
- 96-well cell culture plates
- Research-grade CBP501 (reconstituted in sterile water or PBS)
- Cisplatin (reconstituted as per supplier instructions)
- MTS or MTT cell viability reagent
- Plate reader

Methodology:



- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
- Drug Preparation: Prepare a serial dilution of CBP501 and a separate serial dilution of cisplatin in complete culture medium at 2x the final desired concentrations.
- Treatment:
 - Remove the old medium from the cells.
 - Add the drug solutions to the wells. Include wells for:
 - Vehicle control (medium only)
 - CBP501 alone (various concentrations)
 - Cisplatin alone (various concentrations)
 - CBP501 + Cisplatin combinations (various concentrations)
- Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 48 to 72 hours.
- Viability Assessment:
 - Add the MTS/MTT reagent to each well according to the manufacturer's protocol.
 - Incubate for 1-4 hours until a color change is apparent.
 - Measure the absorbance using a plate reader at the recommended wavelength (e.g., 490 nm for MTS).
- Data Analysis:
 - Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability.



- Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration)
 for each drug alone and in combination.
- Use software like CompuSyn to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol: In Vivo (Clinical) Administration

The following protocols are derived from clinical trial designs and are intended for informational purposes only. [14][15][16]Administration to human subjects must be done under strict ethical and regulatory (IRB/IEC) approval.

Phase I Monotherapy Dosing:

- Drug: CBP501
- Dose Escalation Start: 0.9 mg/m²
- Administration: 1-hour intravenous infusion on Days 1, 8, and 15 of a 28-day cycle. [15][17]
 Phase Ib/II Combination Dosing (Example with Cisplatin & Nivolumab):
- Drugs: CBP501, Cisplatin, Nivolumab
- Dosing Regimen: Administered once every 21 days. [2][16] * CBP501: 16 mg/m² or 25 mg/m² administered as a 1-hour intravenous infusion. [2][18] * Cisplatin: 60 mg/m² or 75 mg/m² administered simultaneously with or just after CBP501. [2][18] * Nivolumab: 240 mg administered as a 1-hour infusion following the completion of CBP501 and cisplatin. [2]* Prophylaxis: Due to the risk of histamine-release syndrome (HRS), prophylaxis with dexamethasone, diphenhydramine, and an H2 blocker (e.g., ranitidine) is recommended. [15]

Quantitative Data

Table 1: Molecular Binding Affinities



Ligand	Target	Dissociation Constant (Kd)	Ca2+ Dependence	Reference
CBP501	Calmodulin (CaM)	4.62 x 10 ⁻⁸ M	Reversed by Ca ²⁺	[3]
CBP501	14-3-3	~10-fold weaker than CaM	Independent of Ca ²⁺	[3]

Table 2: Clinical Dosing Regimens

Study Phase	Combinatio n Agents	CBP501 Dose (mg/m²)	Cisplatin Dose (mg/m²)	Schedule	Reference
Phase I	Monotherapy	Starting at 0.9	N/A	Days 1, 8, 15 of 28-day cycle	[15]
Phase I	Cisplatin	Starting at 3.6	50 or 75	Day 1 of 21- day cycle	[15]
Phase I	Cisplatin	MTD: 25	MTD: 75	Day 1 of 21- day cycle	[15][17]
Phase II	Cisplatin + Nivolumab	16 or 25	60	Day 1 of 21- day cycle	[18]

Table 3: Clinical Efficacy in Advanced Pancreatic Cancer (Phase II)

Data from a randomized study for ≥3rd-line treatment of metastatic pancreatic adenocarcinoma. [18]



Treatment Arm	3-Month Progression-Free Survival (3MPFS)	Objective Response Rate (ORR)	Median Overall Survival (OS) (months)
CBP501 (25 mg/m²) + Cisplatin + Nivolumab	44.4%	22.2%	6.3
CBP501 (16 mg/m²) + Cisplatin + Nivolumab	44.4%	0%	5.3
CBP501 (25 mg/m²) + Cisplatin	11.1%	0%	3.7

| Cisplatin + Nivolumab | 33.3% | 0% | 4.9 |

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